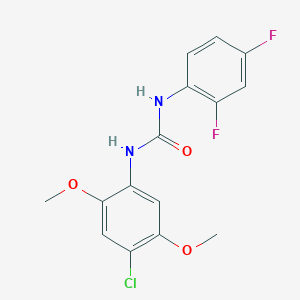
乙基(4-氯苄基)氨基甲酸酯
描述
Ethyl (4-chlorobenzyl)carbamate is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl (4-chlorobenzyl)carbamate is 213.0556563 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl (4-chlorobenzyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (4-chlorobenzyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
致癌性和毒性研究
- 酒精饮料的致癌性:乙基氨基甲酸酯(氨基甲酸乙酯)被认为是发酵食品和饮料中常见的污染物,促使人们对其致癌性进行研究 (Baan 等,2007)。
- 新兴的食品和环境毒物:乙基氨基甲酸酯存在于发酵产品和酒精饮料中,被归类为 2A 类致癌物。其形成、代谢、在食品中的检测以及对各种器官的毒性作用已得到广泛研究 (Gowd 等,2018)。
- 食品和饮料中的乙基氨基甲酸酯:记录了乙基氨基甲酸酯在各种物种中的遗传毒性和致癌性。本文探讨了其在食品和饮料中的存在,以及其形成的化学机制 (Weber & Sharypov,2009)。
分析和检测方法
- 酒精饮料中的定量检测:一项研究报告了使用表面增强拉曼散射检测酒精饮料中的乙基氨基甲酸酯,展示了其在工业中的实际潜力 (Yang 等,2013)。
- 灵敏的非竞争性免疫测定:开发了一种免疫测定法来检测葡萄酒样品中的乙基氨基甲酸酯,与传统方法相比,提高了灵敏度和可靠性 (Fu 等,2020)。
缓解策略
- 防止在酒精饮料中积累:研究重点关注减少酒精饮料中乙基氨基甲酸酯水平的方法,结合各种技术并比较其优缺点 (Zhao 等,2013)。
- 形成机制和缓解建议:这篇综述总结了乙基氨基甲酸酯在各种饮料中的遗传毒性、分析方法、形成途径和去除策略 (Jiao 等,2014)。
潜在的医学应用
- 合成潜在的抗癌剂:研究了由乙基氨基甲酸酯衍生物合成的吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪,评估了它们对白血病模型中细胞增殖和存活的影响 (Temple 等,1983)。
属性
IUPAC Name |
ethyl N-[(4-chlorophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBJTDJSYADOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
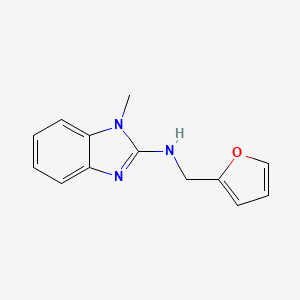
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5827242.png)
![5-acetyl-6-methyl-2-[(2-pyridinylmethyl)thio]nicotinonitrile](/img/structure/B5827253.png)
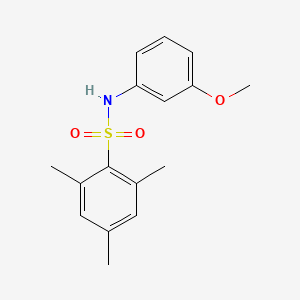

![methyl 2-[(cyclopentylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5827261.png)
![ethyl {[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5827266.png)
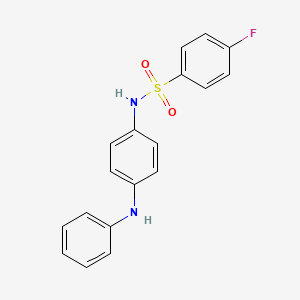
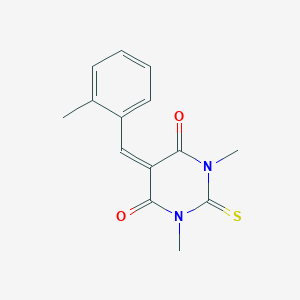
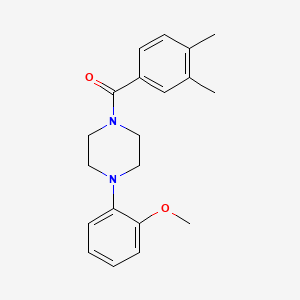


![5-{[2-(dimethylamino)ethyl]amino}-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5827324.png)
